4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Description
The compound 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine features a bicyclic cyclopenta[d]pyrimidine core linked via a piperazine bridge to a pyrimidine ring substituted with 5,6-dimethyl and 2-(methylsulfanyl) groups. The methylsulfanyl group may influence electronic properties and metabolic stability, while the dimethyl substituents could modulate steric interactions .
Properties
IUPAC Name |
4-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6S/c1-12-13(2)21-18(25-3)22-16(12)23-7-9-24(10-8-23)17-14-5-4-6-15(14)19-11-20-17/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIIBSIFRBKJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3CCC4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrimidine Derivatives
Methoxy vs. Methylsulfanyl Substituents
- 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine (): Replaces the methylsulfanyl group with a methoxy (-OCH₃) substituent. Methoxy groups are also less lipophilic than methylsulfanyl, which may reduce membrane permeability .
Aryl Sulfanyl Modifications
Piperazine-Linked Compounds with Trifluoromethyl Groups
- 2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (): Incorporates a trifluoromethyl (-CF₃) group and a tert-butyl substituent. The -CF₃ group is strongly electron-withdrawing, enhancing stability against oxidation. Molecular weight: 406.45 g/mol .
Anti-Inflammatory Pyridazinone Analogs
- pyrimidine) limit direct comparisons .
Arylpiperazine-Pyrazole Hybrids
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ): Replaces the pyrimidine core with a pyrazole ring and includes a butanone spacer. Demonstrates the versatility of piperazine in linking diverse heterocycles, though the ketone spacer may introduce metabolic instability compared to the direct pyrimidine linkage in the target compound .
Data Table: Structural and Functional Comparisons
Key Findings and Implications
- Electronic Effects : The target compound’s methylsulfanyl group balances lipophilicity and electronic effects, contrasting with the electron-donating methoxy () and electron-withdrawing trifluoromethyl () groups in analogs.
- Pharmacological Potential: While direct activity data for the target compound is lacking, structural parallels to anti-inflammatory () and metabolically stable () analogs suggest avenues for further testing.
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